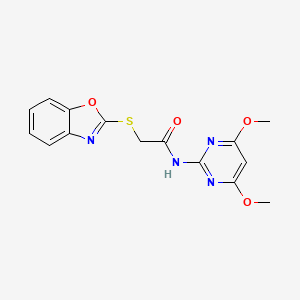![molecular formula C19H22N2O4 B5578284 (1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)
(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a family of diazabicyclo nonanes, a class characterized by their bicyclic structure incorporating nitrogen atoms. These compounds are known for their versatile chemical properties and reactivity, allowing for a wide range of chemical transformations and applications in synthetic chemistry.
Synthesis Analysis
Synthesis of diazabicyclo nonanes and related compounds often involves complex organic synthesis strategies. For example, the sequential ‘condensation–iodolactonization’ reactions of bis(trimethylsilyloxy)ketene acetals with isoquinolines have been employed to prepare functionalized bicyclic nonanes (Ehsan Ullah et al., 2005). Additionally, cyclization of bis(silyl enol ethers) with quinazolines has been utilized to generate structurally similar compounds (V. Karapetyan et al., 2008).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanes is characterized by the presence of a bicyclic skeleton with nitrogen atoms in strategic positions, which significantly influences their chemical behavior. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating their three-dimensional structures, demonstrating various conformational arrangements influenced by substituents and intramolecular interactions (M. J. Fernández et al., 1995).
Chemical Reactions and Properties
Diazabicyclo nonanes undergo a variety of chemical reactions, reflecting their rich chemical reactivity. For instance, they can participate in Mannich reactions to yield dinitro derivatives with potential for further functionalization (N. N. Yarmukhamedov et al., 2005). Moreover, the presence of nitrogen atoms allows for unique transformations, such as intramolecular Michael-type reactions, leading to structurally complex bicyclic systems (C. Harris, 1980).
Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Affinity
One study details the synthesis of bicyclic σ receptor ligands, focusing on stereoisomeric alcohols and methyl ethers derived from glutamate. This synthesis involves Dieckmann cyclization and stereoselective reduction, leading to compounds with high σ1 receptor affinity. These compounds were investigated for their cell growth inhibition properties against human tumor cell lines, showing significant cytotoxic activity, particularly against the small cell lung cancer cell line A-427. The study suggests these compounds' potential in targeting specific cancer cell lines due to their receptor affinity and cytotoxic effects (Geiger et al., 2007).
Structural and Conformational Studies
Another area of research involves the structural and conformational analysis of diazabicyclononane derivatives. Studies have employed spectroscopy and X-ray diffraction to determine these compounds' conformations and structural properties. Understanding these aspects is crucial for designing compounds with desired biological activities and pharmacological properties (Gálvez et al., 1985).
Cytotoxicity and Biological Activity
Further research into the biological activity of novel bispidine derivatives highlights the synthesis of compounds with potential therapeutic applications. These studies involve synthesizing various diazabicyclo[3.3.1]nonan-9-one derivatives and evaluating their biological activities and toxicity. Such research underscores the importance of these compounds in developing new treatments for various diseases, demonstrating local anesthetic activity and low toxicity in pharmacological screenings (Malmakova et al., 2021).
Eigenschaften
IUPAC Name |
(1S,5R)-3-(1,3-benzodioxole-5-carbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-18(13-4-6-16-17(7-13)25-11-24-16)20-9-14-3-5-15(10-20)21(19(14)23)8-12-1-2-12/h4,6-7,12,14-15H,1-3,5,8-11H2/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUMLRQYIRZIMN-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)
![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)
![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)
